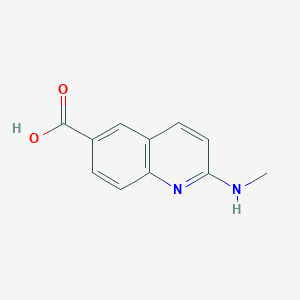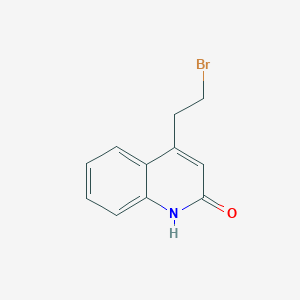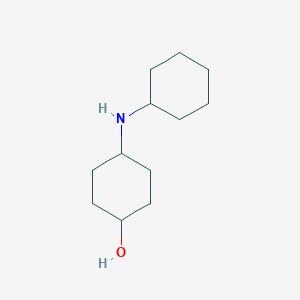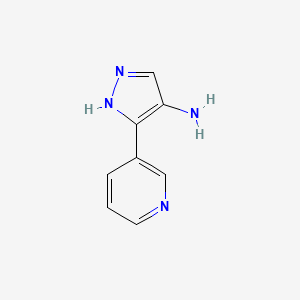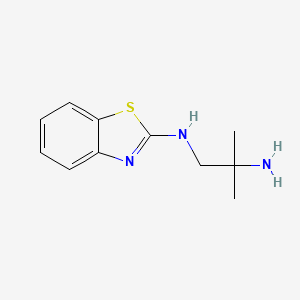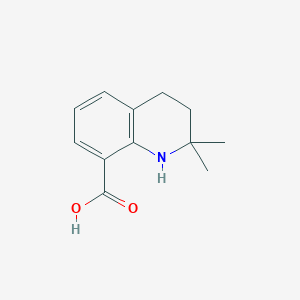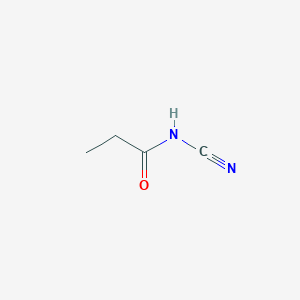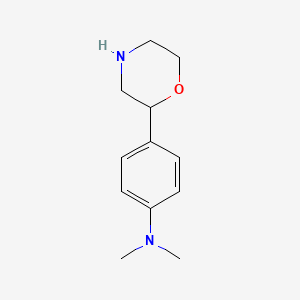
N,N-dimethyl-4-(morpholin-2-yl)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(morpholin-2-yl)benzenamine typically involves the reaction of 4-chloronitrobenzene with morpholine, followed by reduction and methylation steps. The general synthetic route can be summarized as follows:
Nucleophilic Substitution: 4-chloronitrobenzene reacts with morpholine in the presence of a base such as potassium carbonate to form 4-(morpholin-2-yl)nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2).
Methylation: The resulting 4-(morpholin-2-yl)benzenamine is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-(morpholin-2-yl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Secondary or primary amines
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(morpholin-2-yl)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(morpholin-2-yl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylaniline: Lacks the morpholine ring, making it less versatile in certain applications.
4-morpholinoaniline: Contains a morpholine ring but lacks the dimethyl groups, affecting its reactivity and properties.
N-methyl-4-(morpholin-2-yl)benzenamine: Similar structure but with only one methyl group, leading to different chemical behavior
Uniqueness
N,N-dimethyl-4-(morpholin-2-yl)benzenamine is unique due to its combination of a morpholine ring and dimethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, including its use as an intermediate in organic synthesis and its potential therapeutic properties .
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-morpholin-2-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-14(2)11-5-3-10(4-6-11)12-9-13-7-8-15-12/h3-6,12-13H,7-9H2,1-2H3 |
Clave InChI |
ASFKELOGBBCCOB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Bromobutoxy)ethyl]benzene](/img/structure/B8603681.png)
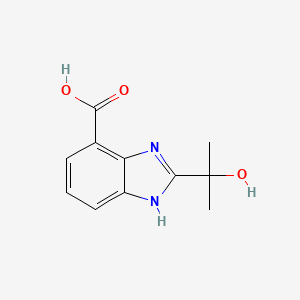
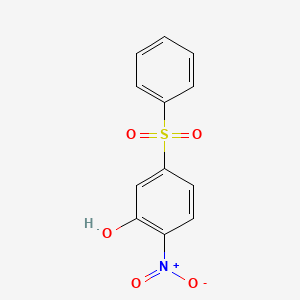
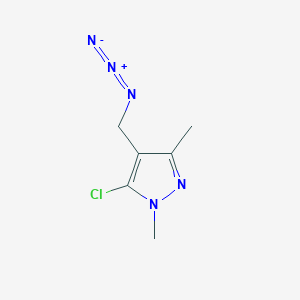
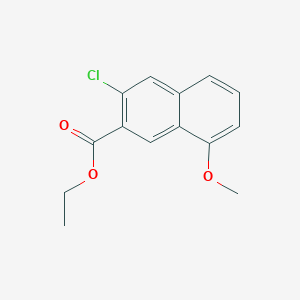
![Allyl 2-amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8603749.png)
